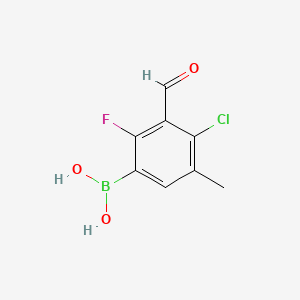

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is an organoboron compound with the molecular formula C8H7BClFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chloro, fluoro, formyl, and methyl groups. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-2-fluoro-5-methylbenzaldehyde.

Borylation Reaction: The key step involves the borylation of the aromatic ring using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired boronic acid.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or styrene derivative.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Scientific Research Applications

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the synthesis of biologically active molecules that can act as enzyme inhibitors or receptor modulators.

Medicine: It is involved in the development of new drugs, particularly those targeting cancer and inflammatory diseases.

Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid primarily involves its role as a boronic acid derivative. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules synthesized using this compound.

Comparison with Similar Compounds

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid can be compared with other similar boronic acids, such as:

- 4-Chloro-3-formylphenylboronic acid

- 2-Fluoro-3-formylphenylboronic acid

- 5-Methyl-2-fluoro-3-formylphenylboronic acid

These compounds share similar structural features but differ in the position and nature of the substituents on the phenyl ring. The unique combination of chloro, fluoro, formyl, and methyl groups in this compound imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in organic synthesis.

Biological Activity

4-Chloro-2-fluoro-3-formyl-5-methylphenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential applications in drug development and its biological activity. This article explores the compound's biological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant case studies and research findings.

This compound features several functional groups that enhance its reactivity and biological interactions. The presence of the chloro and fluoro substituents may increase its lipophilicity and ability to interact with biological targets, making it a versatile building block for synthesizing more complex pharmaceutical compounds.

Anticancer Activity

Research has shown that boronic acids can exhibit significant cytotoxic effects against cancer cells. A study involving boronic compounds similar to this compound demonstrated that certain derivatives were effective in reducing the viability of prostate cancer cells (PC-3) while sparing healthy cells. For example, compounds B5 and B7, which share structural similarities, reduced cancer cell viability to 33% and 44% at a concentration of 5 µM, respectively, while maintaining healthy cell viability at 71% and 95% .

Table 1: Cytotoxic Activity of Boronic Compounds

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

Antimicrobial Activity

The antimicrobial properties of boronic acids have also been investigated. In studies, several boronic compounds demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm in diameter for different microorganisms, indicating a promising potential for these compounds as antimicrobial agents .

Table 2: Antimicrobial Efficacy of Boronic Compounds

| Compound | Microorganism | Inhibition Zone (mm) |

|---|---|---|

| B1 | Staphylococcus aureus | 10 |

| B5 | E. coli | 8 |

| B7 | MRSA | 12 |

Antioxidant Activity

Antioxidant properties of boronic acids have been assessed through various assays. Compounds derived from boronic acids exhibited significant antioxidant activity comparable to standard antioxidants such as α-Tocopherol and Butylated Hydroxytoluene (BHT). The antioxidant capacity was evaluated using methods like DPPH and ABTS assays, confirming the efficacy of these compounds in neutralizing free radicals .

Case Studies

- Cytotoxicity Against Prostate Cancer Cells : A detailed study evaluated the effects of several boronic acid derivatives on PC-3 prostate cancer cells. The results indicated that specific structural modifications could enhance cytotoxicity while minimizing damage to healthy cells .

- Antimicrobial Screening : In another study, a series of boronic compounds were screened for their activity against both gram-positive and gram-negative bacteria. The results highlighted the potential application of these compounds in treating bacterial infections, particularly those resistant to conventional anti

Properties

Molecular Formula |

C8H7BClFO3 |

|---|---|

Molecular Weight |

216.40 g/mol |

IUPAC Name |

(4-chloro-2-fluoro-3-formyl-5-methylphenyl)boronic acid |

InChI |

InChI=1S/C8H7BClFO3/c1-4-2-6(9(13)14)8(11)5(3-12)7(4)10/h2-3,13-14H,1H3 |

InChI Key |

YDKZAXZIGGSSLS-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C(=C1F)C=O)Cl)C)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.